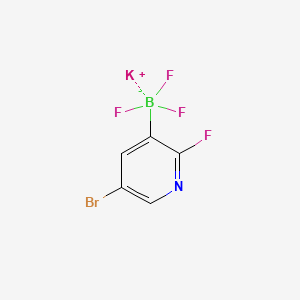
Trifluoroborate de potassium (5-bromo-2-fluoropyridin-3-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is a chemical compound with the molecular formula C5H2BBrF4KN. It is a member of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Applications De Recherche Scientifique
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate can be synthesized through the reaction of 5-bromo-2-fluoropyridine-3-boronic acid with potassium bifluoride (KHF2). The reaction is typically carried out under inert atmosphere conditions to prevent any unwanted side reactions. The mixture is stirred at high speed to ensure uniformity and then extruded through a twin-screw extruder. The extruded material is collected in water, stirred to form a slurry, filtered, and then dried to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. The final product is subjected to rigorous quality control measures to ensure its purity and performance in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is primarily used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling of Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Mécanisme D'action
The mechanism of action of Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transmetalation of the organotrifluoroborate to the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in this process are primarily the palladium complex and the organic halide .
Comparaison Avec Des Composés Similaires
Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate is unique in its stability and reactivity compared to other organotrifluoroborates. Similar compounds include:
- Potassium (5-bromo-2-fluoropyridin-3-yl)boronic acid
- Potassium (5-bromo-2-fluoropyridin-3-yl)difluoroborate
- Potassium (5-bromo-2-fluoropyridin-3-yl)tetrafluoroborate
These compounds share similar reactivity patterns but differ in their stability and ease of handling, making Potassium (5-bromo-2-fluoropyridin-3-yl)trifluoroborate a preferred choice in many applications .
Propriétés
IUPAC Name |
potassium;(5-bromo-2-fluoropyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BBrF4N.K/c7-3-1-4(6(9,10)11)5(8)12-2-3;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCGTCBBPPXGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1F)Br)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BBrF4KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855875 |
Source


|
| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-64-2 |
Source


|
| Record name | Potassium (5-bromo-2-fluoropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
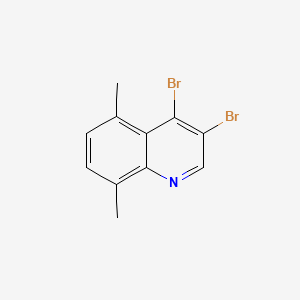
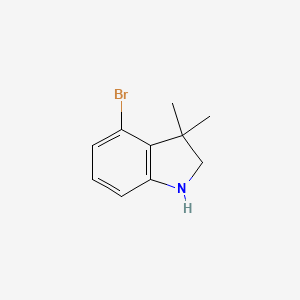
![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)
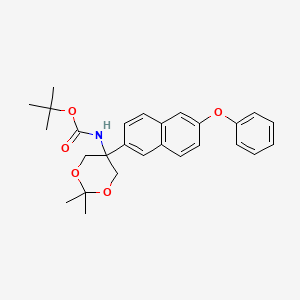
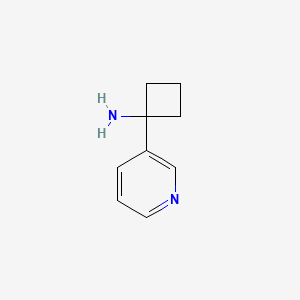
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)

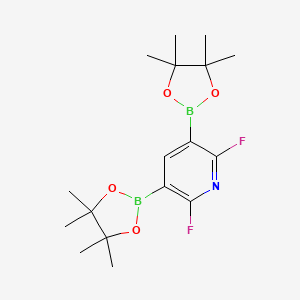

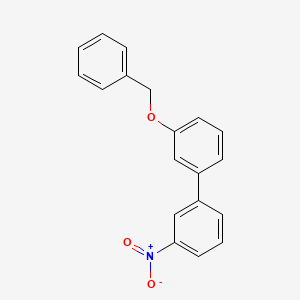
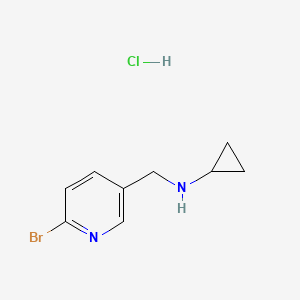
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)
